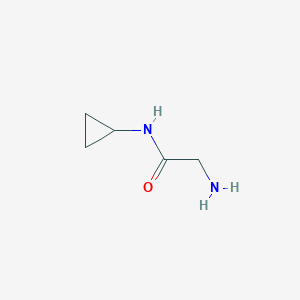

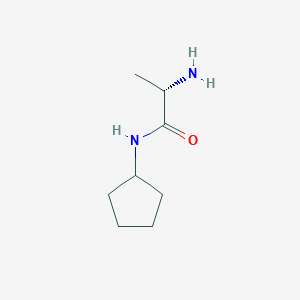

(2S)-2-amino-N-cyclopentylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

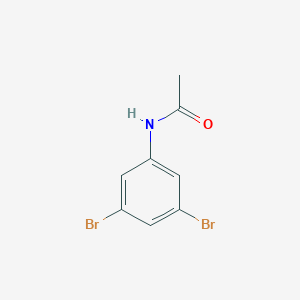

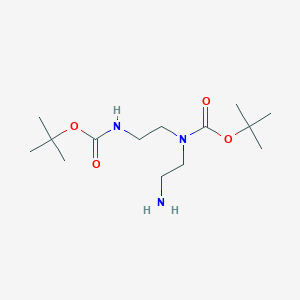

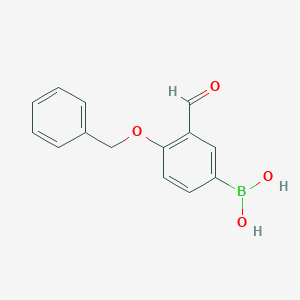

“(2S)-2-amino-N-cyclopentylpropanamide” is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 . It is also known by its CAS number 1217767-70-8 .

Molecular Structure Analysis

The InChI code for “(2S)-2-amino-N-cyclopentylpropanamide” is1S/C8H16N2O/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5,9H2,1H3,(H,10,11)/t6-/m0/s1 . This code provides a specific representation of the molecule’s structure.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications One significant area of application is the development of potent inhibitors for disease treatment. For instance, a series of beta-substituted biarylphenylalanine amides were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4) for treating type 2 diabetes. This optimization led to the discovery of a potent, orally active DPP-4 inhibitor, demonstrating excellent selectivity and in vivo efficacy in animal models, highlighting its potential as a new treatment for type 2 diabetes (Edmondson et al., 2006). Another study optimized a lead compound to improve physicochemical properties, leading to the discovery of a compound with balanced activity and a druglike profile, showing significant in vivo tumor growth inhibition in a xenograft model, reinforcing the critical role of such compounds in antitumor agent development (Pevarello et al., 2005).

Organic Synthesis and Biocatalysis Research in organic synthesis has led to innovative methods for creating cyclopropane α-amino acid esters, showcasing a transition-metal-free cyclopropanation of 2-aminoacrylates. This process exhibits excellent generality and diastereoselectivities, underscoring the utility of such compounds in synthesizing cyclopropane α-amino acids with contiguous quaternary carbon centers (Zhu et al., 2016). In biocatalysis, the asymmetric synthesis of key chiral intermediates like (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester using bacterial strains demonstrates the potential of microorganisms in resolving racemic mixtures into enantiomerically pure compounds. This approach is pivotal for synthesizing highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors, illustrating the value of biocatalytic processes in drug research and development (Zhu et al., 2018).

Propiedades

IUPAC Name |

(2S)-2-amino-N-cyclopentylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5,9H2,1H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQVZJBUPCYIJN-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1CCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-N-cyclopentylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.